n-(3-(1h-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide
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Overview
Description
N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide is a compound that features both an imidazole ring and a bromofuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, a common motif in bioactive molecules, and the bromofuran group, known for its reactivity, makes this compound a versatile candidate for further research and development.
Mechanism of Action
The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the target they interact with. For example, some imidazole derivatives have been found to inhibit the activity of certain enzymes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where 1-bromo-3-chloropropane reacts with the imidazole.
Bromofuran Synthesis: The bromofuran moiety is synthesized by brominating furan using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Reduction: The imidazole ring can be reduced to form imidazolines using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the furan ring can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furanones.
Reduction: Imidazolines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: Lacks the bromofuran moiety, making it less reactive in certain chemical reactions.
5-Bromofuran-2-carboxylic acid: Lacks the imidazole ring, reducing its potential biological activity.
N-(3-(1H-Imidazol-1-yl)propyl)furan-2-carboxamide:
Uniqueness
N-(3-(1H-Imidazol-1-yl)propyl)-5-bromofuran-2-carboxamide is unique due to the combination of the imidazole ring and bromofuran moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
5-bromo-N-(3-imidazol-1-ylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2/c12-10-3-2-9(17-10)11(16)14-4-1-6-15-7-5-13-8-15/h2-3,5,7-8H,1,4,6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULTXFNTXQFDBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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